N-(4-ETHOXYPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE
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Overview
Description
N-(4-ETHOXYPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE: is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine core with an ethoxyphenyl group and a carboxamide functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ETHOXYPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with cyclopentanone, followed by cyclization and subsequent functional group modifications to introduce the carboxamide group. The reaction conditions often involve the use of catalysts, solvents like ethanol or methanol, and controlled temperature settings to ensure the desired product yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The process may include steps like purification through recrystallization or chromatography to achieve high purity levels. The use of automated systems for monitoring reaction parameters ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: N-(4-ETHOXYPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxyphenyl group or the pyridine ring, introducing different substituents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols for substitution
Major Products: The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted analogs depending on the reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: N-(4-ETHOXYPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE has shown potential in biological research, particularly in studying its effects on cellular processes. It is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers or coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism by which N-(4-ETHOXYPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes like cyclin-dependent kinases or other proteins involved in cell cycle regulation. The pathways involved include binding to the active site of the target enzyme, leading to inhibition of its activity and subsequent effects on cellular functions .
Comparison with Similar Compounds
- N-(4-ETHOXYPHENYL)-4-(2-METHYLIMIDAZO-[1,2-α]PYRIDINE-3-YL)THIAZOL-2-AMINE
- 3-AMINO-6-(4-BUTOXYPHENYL)-N-(4-ETHOXYPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Comparison: Compared to similar compounds, N-(4-ETHOXYPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE is unique due to its specific structural features, such as the cyclopenta[b]pyridine core and the ethoxyphenyl group. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-13-8-6-12(7-9-13)18-16(20)14-10-11-4-3-5-15(11)19-17(14)21/h6-10H,2-5H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPUTPHZAXNYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(CCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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